molecular formula C20H19N5O B7698954 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

Cat. No. B7698954
M. Wt: 345.4 g/mol
InChI Key: OCWAVORRRQXZJY-UHFFFAOYSA-N
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Description

“N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis . Another approach involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines, including “this compound”, consists of a pyrazole and quinoline fragment . They can present two isomeric structures: 1H-pyrazolo[3,4-b]quinolines and 2H-pyrazolo[3,4-b]quinolines . The first monosubstituted 1H-pyrazolo[3,4-b]quinoline was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions. For instance, the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is a key reaction in the synthesis of these compounds . Another approach involves the use of α,β-unsaturated compounds in reactions with N-nucleophiles .

Advantages and Limitations for Lab Experiments

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared with high purity. Additionally, it has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide research. First, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic targets. Additionally, studies are needed to evaluate the efficacy and safety of this compound in humans, as well as its pharmacokinetic and pharmacodynamic properties. Furthermore, studies are needed to explore the potential of this compound in combination with other drugs or therapies for various diseases. Finally, studies are needed to investigate the potential of this compound as a diagnostic tool for cancer and other diseases.

Synthesis Methods

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline with nicotinoyl chloride in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white solid with a high purity level.

Scientific Research Applications

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has shown potential in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied using this compound, with promising results. Additionally, this compound has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-10-25-19-16(11-14-7-4-6-13(2)17(14)22-19)18(24-25)23-20(26)15-8-5-9-21-12-15/h4-9,11-12H,3,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWAVORRRQXZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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